Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate
Description
Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl moiety, a methylsulfanyl (SMe) substituent, and a ketone-containing 2-oxopropyl chain. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of pharmaceuticals and bioactive molecules, leveraging the Boc group’s stability under basic and nucleophilic conditions .
The ketone moiety offers a site for further functionalization, such as reductive amination or nucleophilic additions.
Properties
IUPAC Name |
tert-butyl N-(4-methylsulfanyl-3-oxo-1-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)20-15(19)17-13(14(18)11-21-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFMZIIHDVJTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700553, DTXSID801124504 | |
| Record name | tert-Butyl [4-(methylsulfanyl)-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-92-5, 200190-95-0 | |
| Record name | Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(methylsulfanyl)-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[3-(methylthio)-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
A representative preparation involves starting from N-BOC-D-serine or a similar Boc-protected amino acid derivative. The process includes:
- Conversion of N-BOC-D-serine to a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as a base at low temperatures (0–5 °C).
- Subsequent condensation with benzylamine in anhydrous ethyl acetate to yield the Boc-protected benzylamino intermediate.
This step typically achieves high yield (~93%) and involves careful temperature control to minimize side reactions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mixed acid anhydride formation | N-BOC-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, 0–5 °C | — | Low temperature to control reaction |
| Condensation with benzylamine | Benzylamine, ethyl acetate, 10–15 °C, 2 h | 93.1 | Anhydrous conditions required |
Workup and Purification
- After completion of the alkylation, the reaction mixture is quenched with water.
- Organic phase is extracted and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and water to remove impurities.
- Solvent is evaporated under reduced pressure.
- The product is crystallized from hexane/ethyl acetate mixtures to achieve high purity.
Representative Experimental Data from Patented Method
| Parameter | Value/Condition |
|---|---|
| Starting material | N-BOC-D-serine (51.3 g) |
| Solvent | Anhydrous ethyl acetate (400 mL) |
| Base for anhydride formation | N-methylmorpholine (38.06 g) |
| Acid chloride reagent | Isobutyl chlorocarbonate (51.25 g) |
| Temperature during anhydride formation | 0–5 °C |
| Benzylamine addition | Ethyl acetate solution, 10–15 °C, 2 h |
| Yield of intermediate | 68.4 g (93.1%) |
| Alkylation catalyst amount | TBAB 1.5–6 g (varied molar ratio) |
| Methyl sulfate amount | 42–109.5 g (varied) |
| KOH solution addition temperature | 0–10 °C |
| Yield of final product | 55.2–57.9 g (92.4–97%) |
Reaction Mechanism Insights
- The initial step forms a mixed anhydride intermediate that is more reactive toward nucleophilic attack by benzylamine.
- The phase-transfer catalyst facilitates the transfer of hydroxide ions into the organic phase, enabling efficient alkylation with methyl sulfate.
- The Boc group protects the amino functionality throughout the alkylation and workup steps, preventing side reactions.
Alternative Synthetic Considerations
- The use of anhydrous conditions and low temperatures is critical to prevent hydrolysis and side reactions.
- Phase-transfer catalysis offers a mild and efficient route to introduce sulfur-containing substituents.
- Purification by crystallization rather than chromatography is preferred for scalability and cost-effectiveness.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Critical Notes |
|---|---|---|---|---|
| 1 | Mixed acid anhydride formation | N-BOC-D-serine, isobutyl chlorocarbonate, NMM, 0–5 °C | — | Temperature control essential |
| 2 | Condensation with benzylamine | Benzylamine, ethyl acetate, 10–15 °C, 2 h | ~93 | Anhydrous solvent required |
| 3 | Phase-transfer catalyzed alkylation | Methyl sulfate, TBAB, KOH (50%), ethyl acetate, 0–20 °C | 92–97 | Catalyst loading and temperature critical |
| 4 | Workup and crystallization | Acid/base washes, solvent evaporation, hexane/ethyl acetate crystallization | — | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Corresponding substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate has been primarily utilized as an intermediate in the synthesis of bioactive compounds. It plays a crucial role in the production of natural products like jaspine B, which has demonstrated cytotoxic activity against various human carcinoma cell lines.
Case Study: Synthesis of Jaspine B
The synthesis of jaspine B involved several steps including esterification and protection reactions, ultimately yielding the final product with an overall yield of 30%. This compound exhibits significant potential for further development in cancer therapeutics due to its selective cytotoxicity.
Organic Synthesis
The compound is also employed in organic synthesis as a versatile building block for creating more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it suitable for diverse synthetic pathways.
Application in Cross-Coupling Reactions
This compound can facilitate Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. This application is particularly relevant for developing pharmaceuticals and agrochemicals.
Research indicates that this compound may interact with specific biological targets, potentially leading to pharmacological effects.
Binding Affinity Studies
Investigations into the binding affinities of this compound with various enzymes or receptors could elucidate its potential therapeutic applications. Understanding these interactions is crucial for predicting its behavior in biological systems.
Interaction Studies
The compound's reactivity with nucleophiles and electrophiles is vital for exploring its utility in synthetic applications and understanding its biological interactions.
Mechanism of Action
The mechanism of action of tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate, the following structurally related carbamates are compared (Table 1):
Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives
Key Comparisons
This group also increases lipophilicity, which could improve blood-brain barrier penetration in drug candidates. The 3-oxocyclobutyl analog () introduces ring strain, likely enhancing reactivity in ring-opening or cycloaddition reactions. In contrast, the linear 2-oxopropyl chain in the target compound offers conformational flexibility.
Solubility and Polarity
- The 4-methoxycyclohexyl derivative () incorporates a polar methoxy group, improving aqueous solubility compared to the hydrophobic benzyl and methylsulfanyl groups in the target compound. This difference highlights a trade-off between solubility and membrane permeability in drug design.
Biological Activity
- The cyclopropyl-pyridinyl carbamate () is linked to bioactive heterocycles, suggesting applications in kinase inhibition or antimicrobial agents. The target compound’s benzyl and methylsulfanyl groups may instead favor central nervous system (CNS)-targeted therapies due to increased lipophilicity.
Synthetic Utility
- The 3-sulfanylpropyl analog () provides a free thiol for conjugation or metal coordination, whereas the methylsulfanyl group in the target compound is less reactive but more stable under oxidative conditions.
Research Findings
- Enantiomer Purity : The Rogers’ η parameter () could theoretically assess chirality in such carbamates, though the target compound lacks stereocenters. For chiral analogs (e.g., ), enantiomorph-polarity estimation methods are critical for ensuring synthetic accuracy.
Biological Activity
Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate (CAS No. 200190-95-0) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, a benzyl moiety, and a methylsulfanyl substituent, which contribute to its unique chemical properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
The molecular formula of this compound is C16H23NO3S, with a molecular weight of 309.42 g/mol. The synthesis of this compound typically involves several steps, including esterification and various protection-deprotection strategies, yielding the final product with an overall yield of approximately 30% .
Synthesis Steps:
- Esterification : Formation of the carbamate from the corresponding alcohol.
- Protection : Use of benzyl and tert-butyloxycarbonyl (Boc) groups to protect functional groups during synthesis.
- Reduction : Reducing agents are employed to achieve the desired functional groups.
- Final Assembly : Combining the protected intermediates to form the target compound.
Anticancer Potential
Research indicates that this compound serves as an intermediate in the synthesis of bioactive molecules like jaspine B, which exhibits cytotoxic activity against various human carcinoma cell lines. The compound's structural features may enhance its interaction with biological targets, potentially leading to effective therapeutic agents.
Mechanistic Insights
The compound's mechanism of action may involve modulation of protein-protein interactions (PPIs), particularly those related to oxidative stress response pathways. For instance, it has been suggested that compounds inhibiting the Nrf2-Keap1 interaction can be beneficial in treating diseases associated with oxidative stress and inflammation .
Study on Cytotoxic Activity
A notable study explored the cytotoxic effects of jaspine B derivatives on human cancer cell lines, revealing that modifications in the molecular structure significantly influenced their potency. The introduction of a methylsulfanyl group was particularly noted for enhancing cellular uptake and efficacy against cancer cells.
Binding Affinity Studies
Molecular docking studies have shown that compounds similar to this compound can exhibit high binding affinities for target proteins involved in critical signaling pathways. This suggests that further exploration of its derivatives could lead to the development of potent inhibitors for therapeutic applications .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C16H23NO3S | 309.42 g/mol | Anticancer activity; potential Nrf2-Keap1 inhibitor |
| Jaspine B | C22H27N3O5S | 445.54 g/mol | Cytotoxic against carcinoma cell lines |
| Benzyl carbamate | C9H11NO2 | 165.19 g/mol | Used as a precursor in organic synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP) under inert atmospheres (N₂), as seen in the preparation of structurally similar carbamates . Key steps include Boc-protection, nucleophilic substitution, and reductive amination. For example, tert-butyl carbamates are typically synthesized via Boc₂O addition to amine intermediates in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of aryl amines) and reaction time (e.g., overnight reflux in toluene) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of HPLC (for purity assessment) and spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃), benzyl (δ ~4.3 ppm for CH₂Ph), and methylsulfanyl (δ ~2.1 ppm for SCH₃) groups .
- Mass spectrometry (ESI+) : Verify molecular ion peaks (e.g., m/z 542 [M + H]+ for intermediates) .
- X-ray crystallography : For unambiguous confirmation, refine structures using SHELXL (e.g., SHELX-76 to SHELXL2018 for small-molecule refinement) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation or moisture absorption. Avoid prolonged exposure to light or acidic/alkaline environments, as carbamates can hydrolyze under such conditions . Stability studies using TGA/DSC (thermal gravimetric analysis/differential scanning calorimetry) are recommended to assess decomposition thresholds .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylsulfanyl group in downstream functionalization?
- Methodology : Perform DFT calculations (e.g., Gaussian09) to map electron density and predict sites for nucleophilic/electrophilic attack. Experimentally, test reactivity via oxidation (e.g., H₂O₂ to sulfoxide) or alkylation (e.g., methyl iodide for S-alkylation). Compare reaction rates with analogs lacking the methylsulfanyl group . For example, the methylsulfanyl group in similar compounds enhances nucleophilic substitution at adjacent carbonyls due to its electron-withdrawing effect .
Q. What strategies resolve contradictions in crystallographic data between predicted and observed bond angles?
- Methodology : Use SHELXL refinement with anisotropic displacement parameters and twinning corrections. Discrepancies often arise from crystal packing effects or disorder in the tert-butyl group. For example, SHELXL’s PART instruction can model disordered moieties . Cross-validate with PXRD (powder X-ray diffraction) to confirm bulk crystallinity .
Q. How can catalytic systems be optimized for asymmetric synthesis of chiral carbamate derivatives?
- Methodology : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu) in cross-coupling reactions. For instance, asymmetric Mannich reactions using tert-butyl carbamates achieve enantiomeric excess (ee) >90% when catalyzed by Cu(I)/BINAP complexes . Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and correlate with steric bulk of substituents .
Q. What are the decomposition pathways of this compound under acidic or basic conditions?
- Methodology : Conduct stress testing in HCl/MeOH (for acid hydrolysis) or NaOH/EtOH (for base-mediated cleavage). Analyze products via LC-MS and propose mechanisms. For example, tert-butyl carbamates typically undergo acid-catalyzed deprotection to yield free amines and CO₂ . Kinetic studies (e.g., Arrhenius plots) quantify degradation rates .
Key Research Challenges
- Contradictions in Synthetic Yields : Variations in palladium catalyst loading (e.g., 0.5–5 mol% Pd₂(dba)₃) across patents suggest sensitivity to ligand-metal ratios .
- Ecotoxicity Data Gaps : Limited ecotoxicological profiles (e.g., LC50 for aquatic organisms) require further testing per OECD guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
